
2-acetyl-7-methoxy-3-(((3-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-acetyl-7-methoxy-3-(((3-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide is a quinoxaline derivative, which has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties, including its ability to act as an antioxidant and anti-inflammatory agent.
Mecanismo De Acción
The mechanism of action of 2-acetyl-7-methoxy-3-(((3-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide involves its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. The compound also activates the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. Additionally, the compound has been shown to modulate various signaling pathways involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
2-acetyl-7-methoxy-3-(((3-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, improve insulin sensitivity, and protect against neuronal damage. The compound has also been shown to have anti-cancer properties, inhibiting the growth and proliferation of various cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-acetyl-7-methoxy-3-(((3-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide in lab experiments is its ability to scavenge free radicals and inhibit inflammation. This makes it a valuable tool for studying the role of oxidative stress and inflammation in various diseases. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of 2-acetyl-7-methoxy-3-(((3-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide. One area of research is the development of new derivatives with improved solubility and bioavailability. Another area of research is the investigation of the compound's potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the compound's anti-cancer properties could be further explored for the development of new cancer therapies.
Métodos De Síntesis
The synthesis of 2-acetyl-7-methoxy-3-(((3-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide involves the reaction of 3-methylbenzoyl chloride with 2-acetyl-7-methoxyquinoxaline in the presence of a base such as triethylamine. The resulting product is then treated with hydrogen peroxide and acetic acid to obtain the desired compound. The synthesis method has been optimized to achieve high yields and purity of the compound.
Aplicaciones Científicas De Investigación
2-acetyl-7-methoxy-3-(((3-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide has been extensively studied for its potential applications in scientific research. It has been shown to have antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. The compound has also been studied for its potential applications in neuroprotection and anti-aging.
Propiedades
IUPAC Name |
(3-acetyl-6-methoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl 3-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-12-5-4-6-14(9-12)20(24)27-11-17-19(13(2)23)22(25)18-10-15(26-3)7-8-16(18)21-17/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFCGQKJJLZLLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OCC2=NC3=C(C=C(C=C3)OC)[N+](=C2C(=O)C)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Acetyl-6-methoxy-4-oxidoquinoxalin-2-yl)methyl 3-methylbenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

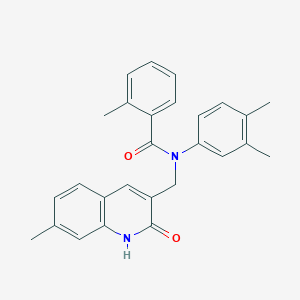
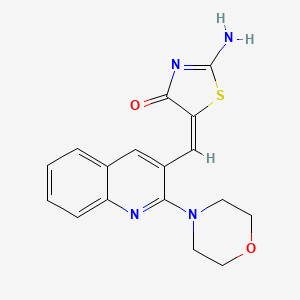
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7718062.png)
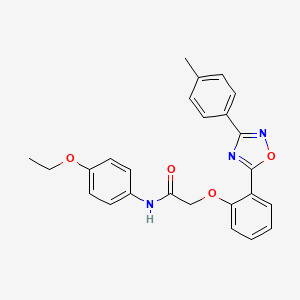
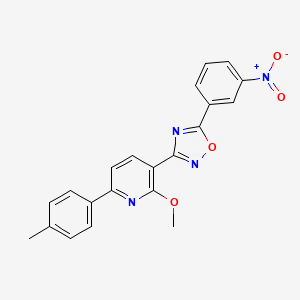
![N-[(2-chlorophenyl)methyl]-2-(N-methyl4-chlorobenzenesulfonamido)acetamide](/img/structure/B7718095.png)

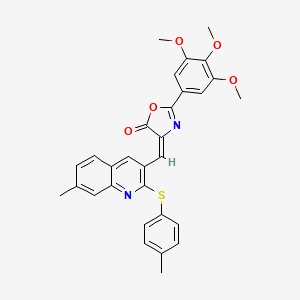

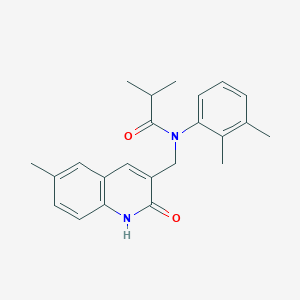

![N-[(2-methoxyphenyl)methyl]-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7718148.png)
![2-(N-benzyl4-bromobenzenesulfonamido)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B7718149.png)
![3,4,5-triethoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7718157.png)